![molecular formula C16H11N5O3S B2491455 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1795088-98-0](/img/structure/B2491455.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide" involves several key steps, including cyclization reactions, alkylation, and the introduction of various functional groups to the core structure. For instance, Dhiman et al. (2015) described the synthesis and biological evaluation of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives, indicating the use of spectrometric techniques like IR, 1H NMR, and mass spectrometry for structure confirmation (Dhiman et al., 2015).
Scientific Research Applications
Chemical Structure and Modifications
The compound shares structural similarities with imidazo[2,1-b]thiazol-6-yl derivatives, which have been explored for various modifications to enhance their biological activities. For example, the systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives have been studied to reduce metabolism mediated by aldehyde oxidase, a challenge often faced in drug development due to rapid metabolism leading to reduced efficacy (Linton et al., 2011).
Synthesis and Antitumor Activity
Research has focused on the synthesis of new derivatives with imidazo and thiazol scaffolds due to their potent biological activities. For instance, new series of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives were synthesized and evaluated for their antimicrobial and antifungal activities, highlighting the versatility of these scaffolds in developing compounds with significant biological properties (Dhiman et al., 2015).
Another study synthesized benzimidazole condensed ring systems, including substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating their antineoplastic activity. This indicates the potential of such compounds in cancer therapy (Abdel-Hafez, 2007).
Antimicrobial and Antifungal Applications
The exploration of hybrid molecules containing pyrimidine-based imidazole scaffolds as potent antimicrobial agents showcases the adaptability of these compounds in addressing various microbial threats. The study revealed that certain derivatives exhibited good antibacterial activity, comparable to standard antibacterial and antifungal agents (Desai et al., 2014).
Mechanism of Action
Target of Action
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically those found in ovarian, colon, renal, and leukemia cell lines .
Mode of Action
The compound this compound interacts with its targets by inhibiting their proliferation . This is achieved through a series of biochemical reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . This process involves amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of cell proliferation . The compound’s interaction with its targets leads to changes in the cell cycle, resulting in the inhibition of cell growth and division . The downstream effects of this interaction include the death of cancer cells and the reduction of tumor size .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to a decrease in tumor size and potentially the eradication of the cancer cells . The compound has shown broad-spectrum antiproliferative activity against all tested cell lines .
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-13-7-11(18-15(24)20-13)14(23)17-10-4-2-1-3-9(10)12-8-21-5-6-25-16(21)19-12/h1-8H,(H,17,23)(H2,18,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSAEXSTYVNJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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